molecular formula C8H7BrO3 B188480 3-Bromo-2-hydroxy-5-methoxybenzaldehyde CAS No. 50343-02-7

3-Bromo-2-hydroxy-5-methoxybenzaldehyde

Cat. No. B188480
Key on ui cas rn: 50343-02-7
M. Wt: 231.04 g/mol
InChI Key: BSLKYCQDKAAGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07022733B2

Procedure details

A solution of 50 (10 g, 43 mmol), Methyl Iodide (7.3 g, 52 mmol), and K2CO3 (12 g, 86 mmol) in acetone (200 ml) was heated to reflux. After 4 hr, the reaction was cooled, poured into water and extracted with ether. The ether layer was dried concentrated and the product was purified by silica gel column chromatography (10% EtOAc/Hex) to give 51 as a solid (7.0 g, 67%): Mp=62–64° C.; 1H NMR (CDCl3) δ 10.32 (s, 1 H), 7.38 (d, 1 H, J=2.8 Hz), 7.28 (d, 1 H, J=3.2 Hz), 3.93 (s, 3 H), 3.82 (s, 3 H); MS 245/247 (M+H)+
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:12])=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH:5]=[O:6].CI.[C:15]([O-])([O-])=O.[K+].[K+].O>CC(C)=O>[Br:1][C:2]1[C:3]([O:12][CH3:15])=[C:4]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=C(C1)OC)O
Name
Quantity
7.3 g
Type
reactant
Smiles
CI
Name
Quantity
12 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel column chromatography (10% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=C(C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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